

An In-depth Technical Guide to the Isomers of C8H7BrO3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-methoxybenzoic acid*

Cat. No.: *B1267205*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical isomers corresponding to the molecular formula C8H7BrO3. The primary focus of this document is 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), the most extensively studied isomer, for which a wealth of data on its synthesis, characterization, and biological activities exists. Information on other known isomers, including 6-Bromovanillin and 3-Bromo-5-methoxybenzoic acid, is also presented to offer a broader perspective on this class of compounds.

Introduction to C8H7BrO3 Isomers

The molecular formula C8H7BrO3 represents several aromatic compounds with a variety of potential applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom and oxygen-containing functional groups on the benzene ring significantly influences the physicochemical properties and biological activities of these isomers. This guide will delve into the synthesis, structural elucidation, and known biological relevance of these compounds, with a strong emphasis on experimental data and protocols.

5-Bromovanillin: A Detailed Profile

5-Bromovanillin is the most prominent and well-characterized isomer of C8H7BrO3. Its structure is derived from vanillin, a widely used flavoring agent, through the electrophilic

substitution of a bromine atom onto the aromatic ring.

IUPAC Name: 3-bromo-4-hydroxy-5-methoxybenzaldehyde[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromovanillin is presented in the table below.

Property	Value	Reference
CAS Number	2973-76-4	[1][3]
Molecular Weight	231.04 g/mol	[1][3]
Appearance	White to off-white crystalline powder	
Melting Point	164-166 °C	[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	

Spectroscopic Data

The structural elucidation of 5-Bromovanillin is supported by various spectroscopic techniques. The key data are summarized below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (δ , ppm)	Multiplicity
Aldehyde Proton (-CHO)	9.80	s
Aromatic Proton	7.65	s
Aromatic Proton	7.37	s
Methoxy Protons (-OCH ₃)	3.99	s
Hydroxyl Proton (-OH)	6.46	s

Reference for ¹H NMR data:[5]

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Aldehyde Carbon	190.43	C=O
Aromatic Carbons	109.20 - 149.78	Ar-C
Methoxy Carbon	56.33	-OCH ₃

Reference for ¹³C NMR data:[6]

2.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3333	O-H stretching
1674	C=O stretching (aldehyde)
678	C-Br stretching

Reference for IR data:[6]

2.2.3. Mass Spectrometry (MS)

The mass spectrum of 5-Bromovanillin shows characteristic molecular ion peaks at m/z 230 and 232, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1

ratio.[\[6\]](#)[\[7\]](#)

Synthesis of 5-Bromovanillin

The most common method for the synthesis of 5-Bromovanillin is the direct bromination of vanillin. Several protocols have been reported, and a representative experimental procedure is detailed below.

Experimental Protocol: Bromination of Vanillin

Materials:

- Vanillin
- Potassium bromate (KBrO₃)
- Glacial acetic acid
- 48% Hydrobromic acid (HBr)
- Sodium thiosulfate (Na₂S₂O₃) solution
- Ethanol
- Deionized water

Procedure:

- In a suitable flask, dissolve vanillin in glacial acetic acid.
- To this solution, add potassium bromate.
- Slowly add 48% hydrobromic acid dropwise to the stirred mixture. The reaction is typically exothermic and should be controlled.
- Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.

- If the solution retains an orange color due to excess bromine, add a few drops of sodium thiosulfate solution until the color disappears.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 5-Bromovanillin.
- Dry the purified crystals and determine the yield and melting point.

Logical Workflow for the Synthesis of 5-Bromovanillin:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 5-Bromovanillin.

Biological Activities

5-Bromovanillin has been investigated for its potential biological activities, which are of interest to drug development professionals.

2.4.1. Antioxidant Activity

The antioxidant potential of 5-Bromovanillin has been evaluated using various assays. The half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of its antioxidant capacity.

Assay	IC ₅₀ Value (µg/mL)
DPPH Radical Scavenging	269.44

Reference for Antioxidant Activity data:[6]

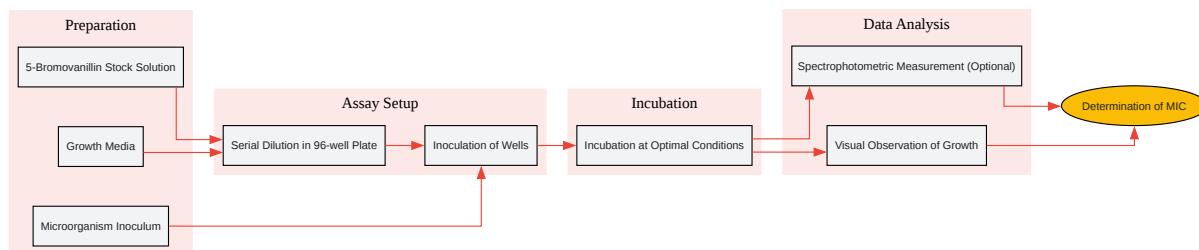
2.4.2. Antimicrobial Activity

5-Bromovanillin has been reported to possess antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for a wide range of microorganisms are not readily available in the cited literature, its structural similarity to other halogenated phenols suggests potential activity against various bacteria and fungi. Further research is warranted to fully characterize its antimicrobial spectrum.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A general protocol for determining the MIC of a compound like 5-Bromovanillin is provided below.

Materials:


- 5-Bromovanillin
- Bacterial or fungal strains
- Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
- 96-well microtiter plates

- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of 5-Bromovanillin in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism in medium without the compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Activity Screening:

[Click to download full resolution via product page](#)

Caption: General workflow for MIC determination.

Other Isomers of C₈H₇BrO₃

While less studied than 5-Bromovanillin, other isomers of C₈H₇BrO₃ have been identified. The available information for these compounds is summarized below.

6-Bromovanillin

IUPAC Name: 2-bromo-4-hydroxy-5-methoxybenzaldehyde[8]

Property	Value	Reference
CAS Number	60632-40-8	[8]
Molecular Weight	231.04 g/mol	[9]
Melting Point	178 °C	[3]

Synthesis: 6-Bromovanillin can be synthesized from ethyl vanillin through a multi-step process involving methylation, bromination, and acidolysis.[7] It is also used in the synthesis of Carbidopa, a drug used in the treatment of Parkinson's disease.[10]

3-Bromo-5-methoxybenzoic acid

IUPAC Name: 3-bromo-5-methoxybenzoic acid[1][11]

Property	Value	Reference
CAS Number	157893-14-6	[1][11]
Molecular Weight	231.05 g/mol	[1]
Melting Point	184-187 °C	[12]

Synthesis: This isomer can be synthesized from 3-bromo-5-methoxybenzaldehyde through oxidation or from 2-amino-5-bromo-3-methoxybenzoic acid via a diazotization reaction followed by reduction.[12][13]

Conclusion

The isomers of C₈H₇BrO₃, particularly 5-Bromovanillin, represent a class of compounds with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of the available data, with a focus on quantitative information and detailed experimental protocols to aid researchers in their scientific endeavors. The provided workflows for synthesis and biological screening offer a logical framework for the investigation of these and other related molecules. Further research into the biological activities and mechanisms of action of these compounds is encouraged to fully unlock their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methoxybenzoic acid | 157893-14-6 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. 6-Bromovanillin | 60632-40-8 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN105439837A - Synthetic method of 6-Bromoovanillin - Google Patents [patents.google.com]
- 6. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN105439837B - Synthetic method of 6-bromoovanillin - Google Patents [patents.google.com]
- 8. Vanillin, 6-bromo- | C₈H₇BrO₃ | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 6-Bromovanillin | 60632-40-8 [chemicalbook.com]
- 11. 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]
- 13. 3-BROMO-5-METHOXYBENZOIC ACID | 157893-14-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C₈H₇BrO₃]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267205#iupac-name-for-c8h7bro3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com